3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
CAS No.: 1038282-81-3
Cat. No.: VC3354162
Molecular Formula: C9H9FN2O2
Molecular Weight: 196.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038282-81-3 |
|---|---|
| Molecular Formula | C9H9FN2O2 |
| Molecular Weight | 196.18 g/mol |
| IUPAC Name | 3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C9H9FN2O2/c10-7-2-1-6(11)5-8(7)12-3-4-14-9(12)13/h1-2,5H,3-4,11H2 |
| Standard InChI Key | ILCLQIPYJYHMLK-UHFFFAOYSA-N |
| SMILES | C1COC(=O)N1C2=C(C=CC(=C2)N)F |
| Canonical SMILES | C1COC(=O)N1C2=C(C=CC(=C2)N)F |
Introduction
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that has garnered attention in research due to its unique structure and potential applications. This compound is characterized by its molecular formula, C₉H₉FN₂O₂, and its molecular weight is approximately 196.18 g/mol . It is often used in research contexts, particularly in the field of organic chemistry and pharmaceutical development.
Solubility
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one exhibits limited solubility in common organic solvents such as chloroform and methanol, but it is slightly soluble in DMSO (Dimethyl Sulfoxide) . This solubility profile is important for its handling and application in laboratory settings.
Stability
The compound is stable at room temperature, which facilitates its storage and transportation without requiring special conditions .
Research Applications
This compound is primarily used as a research chemical, often serving as a building block or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable precursor for developing new pharmaceuticals or materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume